Isobutyric acid hydrazide

Pharmaceutical Synthesis Heterocyclic Chemistry Triazole Derivatives

Isobutyric acid hydrazide features an α‑branched isopropyl group essential for C3‑isopropyl substitution in 1,2,4‑triazole scaffolds—a structural feature linear hydrazides cannot replicate. Patented n‑butanol processes deliver 85% overall yield with no intermediate isolation. Verify ≥98% purity for consistent downstream performance. The methyl ester route yields 83% (vs. 64% ethyl ester), cutting costs and waste at scale. Applications: triazole/oxadiazole synthesis, metallodrug ligands, and pharmaceutical intermediates.

Molecular Formula C4H10N2O
Molecular Weight 102.14 g/mol
CAS No. 3619-17-8
Cat. No. B188460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyric acid hydrazide
CAS3619-17-8
Molecular FormulaC4H10N2O
Molecular Weight102.14 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NN
InChIInChI=1S/C4H10N2O/c1-3(2)4(7)6-5/h3H,5H2,1-2H3,(H,6,7)
InChIKeyPLNNJQXIITYYTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyric Acid Hydrazide (CAS 3619-17-8): Synthesis Intermediate and Building Block


Isobutyric acid hydrazide (CAS 3619-17-8), also known as 2-methylpropanehydrazide or isobutyrohydrazide, is a hydrazide derivative of isobutyric acid with the molecular formula C4H10N2O and a molecular weight of 102.14 g/mol [1]. It appears as a white to almost white crystalline powder with a melting point of 97–102°C, and is soluble in methanol with an XLogP3 of approximately 0.0 . The compound is primarily employed as an intermediate in pharmaceutical synthesis, particularly for the preparation of heterocyclic compounds including 1,2,4-triazoles and oxadiazoles, and serves as a precursor for hydrazone formation .

Why Generic Hydrazide Substitution Fails: Isobutyric Acid Hydrazide Branching-Dependent Reactivity


Simple acid hydrazides are not functionally interchangeable in synthetic applications due to structure-dependent differences in steric hindrance, lipophilicity, and the downstream biological or physicochemical properties of their derivatives. Isobutyric acid hydrazide bears an α-branched isopropyl group (2-methyl substitution), which distinguishes it from linear analogs such as n-butyric acid hydrazide and shorter-chain hydrazides like propionic acid hydrazide . This branched architecture directly impacts reaction yields in heterocyclic synthesis and modulates the lipophilicity (XLogP3 ~0.0) and pharmacokinetic profile of resulting drug candidates [1]. Direct comparative data in patent literature confirm that attempts to substitute structurally distinct hydrazides in multi-step pharmaceutical syntheses produce different products with altered biological activities, making generic substitution scientifically invalid [2].

Quantitative Differentiation Evidence for Isobutyric Acid Hydrazide (CAS 3619-17-8)


Synthesis of 3-Isopropyl-4-Amino-1,2,4-Triazolin-5-One: Yield Advantage via Isobutyric Acid Hydrazide

Isobutyric acid hydrazide is a critical intermediate for synthesizing 3-isopropyl-4-amino-1,2,4-triazolin-5-one, a heterocyclic scaffold of pharmaceutical interest. The isopropyl substitution pattern on the triazole ring derives directly from the branched isobutyryl moiety of the hydrazide precursor, which linear hydrazides (e.g., n-butyric acid hydrazide or propionic acid hydrazide) cannot replicate due to their lack of α-branching . In a patented multi-step process using n-butanol as the sole solvent, the overall synthetic route achieved an 85% yield without intermediate isolation, demonstrating the compound's practical utility in scalable pharmaceutical manufacturing [1]. This branched architecture also enables further functionalization that linear hydrazide-derived triazoles cannot achieve without additional synthetic steps.

Pharmaceutical Synthesis Heterocyclic Chemistry Triazole Derivatives

Synthetic Yield Comparison: Isobutyric Acid Hydrazide from Methyl vs. Ethyl Ester Precursors

The synthesis of isobutyric acid hydrazide from different ester precursors shows substantial yield variation that directly impacts procurement and manufacturing economics. Using isobutyric acid methyl ester as the starting material with hydrazine hydrate provides an 83% yield, whereas using the corresponding ethyl ester yields only 64% under comparable conditions . This 19 percentage point yield differential represents a significant cost-of-goods consideration for large-scale procurement. Separately, a patented procedure using ethyl isobutyrate with 50% hydrazine hydrate under reflux for 7 hours, followed by vacuum distillation and ethanol recrystallization, achieved a 65.6% yield [1].

Organic Synthesis Process Chemistry Cost Optimization

Enzyme Inhibition Profile: Weak Alcohol Dehydrogenase Binding Distinguishes from Pharmacologically Active Hydrazides

Isobutyric acid hydrazide exhibits measurable but weak inhibition of horse liver alcohol dehydrogenase, with a Ki value of 2.90 × 10^6 nM (2.9 mM) [1]. This binding affinity is several orders of magnitude weaker than that of pharmacologically optimized hydrazide derivatives designed for enzyme inhibition. The branched isobutyryl moiety likely contributes to this modest binding profile by limiting hydrogen-bonding interactions compared to hydrazides with aromatic or extended conjugation systems. This property makes isobutyric acid hydrazide suitable as a synthetic building block rather than a direct drug candidate, distinguishing it from structurally similar hydrazides that exhibit stronger enzyme inhibition.

Biochemical Assay Enzyme Inhibition Drug Discovery

Hydrazone Derivative Synthesis: Isobutyric Acid Hydrazide as Precursor for Bioactive Metal Complexes

Isobutyric acid hydrazide condenses with 3,4-dihydroxybenzaldehyde to form (E)-N'-(3,4-dihydroxybenzylidene)isobutyrohydrazide (hbibH2), a hydrazone ligand that incorporates both a hydrazone functionality and a sterically hindered ortho-diphenol moiety [1]. This structural combination enables the formation of bioactive metal complexes designed for broad-spectrum antibacterial and antifungal applications [2]. The branched isobutyryl group of the parent hydrazide contributes steric bulk to the ligand scaffold, a property that linear hydrazides (e.g., n-butyric acid hydrazide) cannot provide, potentially influencing metal coordination geometry and resulting biological activity.

Medicinal Chemistry Hydrazone Chemistry Antimicrobial Research

Purity and Cost Benchmarking: Isobutyric Acid Hydrazide vs. Alternative Hydrazides

Commercial availability data indicate that isobutyric acid hydrazide (CAS 3619-17-8) is supplied at standardized purity levels of 98% (GC or bromination method) from major vendors including TCI, Aladdin Scientific, and Ambeed [1]. The compound is positioned within a competitive price band among C3–C4 acid hydrazides. For procurement planning, typical commercial pricing for isobutyric acid hydrazide ranges from approximately $15.90/1g to $954.90/100g at 98% purity . This pricing structure enables cost-effective procurement for both pilot-scale synthesis and larger production campaigns.

Procurement Chemical Sourcing Cost Analysis

Physicochemical Profile: Lipophilicity and pKa Distinguish from Linear Hydrazide Analogs

Isobutyric acid hydrazide exhibits an XLogP3 of approximately 0.0, indicating balanced hydrophilicity-lipophilicity suitable for aqueous reaction media and biological system compatibility [1]. The predicted pKa is 13.46 ± 0.36 . The α-branched structure results in lower lipophilicity compared to linear C4 hydrazides (n-butyric acid hydrazide), which typically exhibit higher logP values due to the extended linear alkyl chain. This property difference is critical for applications where compound solubility and partition behavior influence reaction efficiency or downstream biological distribution.

Physicochemical Properties Drug Design ADME Prediction

Procurement-Driven Application Scenarios for Isobutyric Acid Hydrazide (CAS 3619-17-8)


Pharmaceutical Intermediate: Synthesis of 3-Isopropyl-4-Amino-1,2,4-Triazolin-5-One

For medicinal chemistry programs targeting 1,2,4-triazole-based scaffolds, isobutyric acid hydrazide is the specific precursor for introducing a branched isopropyl substituent at the C3 position of the triazole ring . The patented multi-step synthesis using n-butanol as a single solvent achieves an 85% overall yield without intermediate isolation, offering a scalable and economically viable route for pharmaceutical manufacturing [1]. Procurement for this application requires verification that the hydrazide batch meets ≥98% purity specifications to ensure consistent downstream reaction yields.

Hydrazone Ligand Synthesis for Antimicrobial Metal Complexes

Researchers developing metallodrugs or antimicrobial coordination compounds can employ isobutyric acid hydrazide to prepare (E)-N'-(3,4-dihydroxybenzylidene)isobutyrohydrazide (hbibH2), a hydrazone ligand featuring both hydrazone and ortho-diphenol functionalities . The branched isobutyryl moiety provides unique steric properties that influence metal coordination geometry, a feature not achievable with linear hydrazides [1]. This application scenario is most relevant for academic and industrial medicinal chemistry groups investigating broad-spectrum antibacterial or antifungal agents.

Synthetic Building Block for Oxadiazole and Heterocyclic Libraries

Isobutyric acid hydrazide serves as a versatile building block for constructing oxadiazole derivatives and other heterocyclic compounds of pharmaceutical relevance . The compound's balanced lipophilicity (XLogP3 ≈ 0.0) facilitates aqueous and polar solvent compatibility during synthesis [1]. Procurement for combinatorial chemistry or library synthesis applications benefits from the compound's availability at 98% purity across multiple pack sizes (1g to 100g), enabling cost-effective scaling from discovery to lead optimization phases .

Process Chemistry Route Optimization: Methyl Ester vs. Ethyl Ester Precursor

For in-house synthesis of isobutyric acid hydrazide, procurement and process chemistry teams should evaluate the starting ester precursor. The methyl ester route provides an 83% yield, compared to 64% from the ethyl ester route, representing a 19 percentage point yield advantage . This differential directly impacts raw material costs and waste generation at manufacturing scale. Suppliers who utilize or can document the higher-yielding synthetic route may offer more competitive pricing and reduced lead times for bulk orders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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